Teriflunomide

Descripción

Propiedades

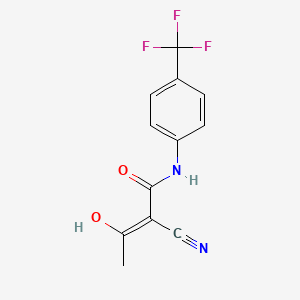

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893457 | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in DMSO (practically insoluble in water). | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

163451-81-8, 108605-62-5 | |

| Record name | Teriflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la teriflunomida implica varios pasos. Un método común incluye la reacción del cloruro de cianoacetilo con para-trifluorometilanilina en presencia de un agente de unión a ácido para formar 2-ciano-N-(4-trifluorometil-fenil)-acetamida. Este intermedio luego se hace reaccionar con cloruro de acetilo y un agente de unión a ácido para producir teriflunomida .

Métodos de producción industrial: La producción industrial de teriflunomida típicamente involucra la condensación de acetoacetato de metilo con ortoformiato de trietilo para generar etoxi metilen acetoacetato de metilo. Este compuesto se somete a ciclización con azanol para formar ácido 5-metil isoxazol-4-fórmico, que luego se hace reaccionar con oxicloruro de azufre para producir el cloruro de acilo correspondiente. El paso final implica la condensación con para-trifluorometilanilina y la posterior apertura del anillo en condiciones alcalinas para obtener teriflunomida .

Análisis De Reacciones Químicas

Reaction Mechanism:

- Activation : EDC facilitates the formation of an active ester intermediate.

- Nucleophilic Attack : The aniline group of 4-(trifluoromethyl)aniline attacks the activated carbonyl, forming an amide bond.

- Rearrangement : The isoxazole ring opens to yield the (Z)-2-cyano-3-hydroxybut-2-enamide structure .

Metabolic Activation from Leflunomide

This compound is the primary active metabolite of leflunomide , formed via hepatic and intestinal metabolism:

- Isoxazole Ring Opening : Enzymatic hydrolysis of leflunomide (C₁₂H₉F₃N₂O₂) cleaves the isoxazole ring.

- Structural Rearrangement : Converts to this compound’s (Z)-configuration, retaining immunomodulatory activity .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Bioactivation Efficiency | 70% of leflunomide converts to TFM | |

| Metabolic Enzymes | Hepatic CYP450-independent |

Degradation and Stability Studies

This compound undergoes hydrolysis under physiological conditions (pH 7.4, 37°C):

- Hydrolysis : Forms 2-cyano-3-hydroxybut-2-enoic acid and 4-(trifluoromethyl)aniline as primary degradation products .

- Oxidative Pathways : Minor metabolites include sulfate conjugates and N-acetyl derivatives .

In Vitro Release Kinetics (Lipid Carriers):

| Time (h) | Cumulative Release (%) | Conditions | Source |

|---|---|---|---|

| 24 | 45.2 ± 3.1 | PBS + 0.5% Tween 80 | |

| 72 | 78.9 ± 2.8 | Dialysis membrane, 37°C |

Reaction with Biological Targets

This compound inhibits dihydroorotate dehydrogenase (DHODH) via non-competitive binding:

- Enzyme Interaction : Binds DHODH’s ubiquinone site, blocking pyrimidine synthesis (IC₅₀ = 10–50 nM) .

- Cytostatic Effect : Arrests lymphocyte proliferation in S-phase by depleting cellular UMP pools .

Stability Under Stress Conditions

| Condition | Degradation (%) | Major Product | Source |

|---|---|---|---|

| Acidic (0.1M HCl, 24h) | 12.3 | 4-(trifluoromethyl)aniline | |

| Oxidative (H₂O₂, 6h) | 8.7 | Sulfoxide derivatives | |

| Photolytic (UV, 48h) | 5.1 | Isomerization to (E)-form |

Interaction with Pharmaceutical Excipients

This compound’s solubility is enhanced by surfactants (e.g., poloxamer 188 ) in lipid nanocarriers:

| Excipient | Solubility (mg/mL) | Role | Source |

|---|---|---|---|

| Poloxamer 188 | 12.4 ± 0.9 | Stabilizes emulsion | |

| Sodium taurodeoxycholate | 9.8 ± 0.7 | Enhances drug loading capacity |

Analytical Characterization

HPLC Parameters for Quantification :

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile:Water (70:30) | 1.0 mL/min | 6.8 min |

Key Peaks (FTIR) :

Aplicaciones Científicas De Investigación

Efficacy in Relapsing-Remitting Multiple Sclerosis

-

Clinical Trials :

- TEMSO Study : A pivotal Phase III trial involving 1,086 patients demonstrated that teriflunomide significantly reduced the annualized relapse rate (ARR) by 31% compared to placebo. It also showed a significant reduction in MRI-defined disease activity, including fewer gadolinium-enhancing lesions .

- TOWER Study : Another Phase III trial confirmed similar results with a 36% reduction in ARR and sustained disability improvement over time .

- Long-Term Safety and Efficacy :

- Real-World Data :

Case Studies

- Delayed Hepatic Injury : A case study highlighted a patient who developed liver injury after nine months on this compound, illustrating the importance of monitoring liver function during treatment .

Infectious Disease Management

Recent studies have explored this compound's potential in managing infections, particularly those caused by Epstein-Barr virus (EBV). Research indicates that this compound can inhibit EBV replication and promote apoptosis in EBV-transformed B cells, suggesting its utility in preventing EBV-induced lymphoproliferative disorders in immunocompromised patients .

Preventive Use in Radiologically Isolated Syndrome

A recent randomized clinical trial demonstrated that this compound significantly reduced the risk of developing clinically definite MS in individuals with radiologically isolated syndrome (RIS), marking its potential as an early intervention strategy for at-risk populations .

Comparative Efficacy

The following table summarizes key efficacy metrics from major studies comparing this compound to other disease-modifying therapies for MS:

| Study | Treatment | ARR Reduction (%) | Disability Progression | MRI Lesion Reduction |

|---|---|---|---|---|

| TEMSO | This compound 14 mg/day | 31 | Yes | Yes |

| TOWER | This compound 14 mg/day | 36 | Yes | Yes |

| Real-World Study | This compound | 72 | Yes | Yes |

| Comparative Study | Fingolimod | 50 | Yes | Yes |

Mecanismo De Acción

La teriflunomida ejerce sus efectos al inhibir selectiva y reversiblemente la enzima mitocondrial dihidroorotato deshidrogenasa, que es esencial para la síntesis de novo de pirimidina. Esta inhibición conduce a una reducción en la proliferación de linfocitos T y B activados sin causar muerte celular. Se cree que la reducción en la proliferación de linfocitos es responsable de sus efectos inmunomoduladores y antiinflamatorios en la esclerosis múltiple .

Compuestos similares:

Leflunomida: El compuesto original de la teriflunomida, también utilizado como fármaco inmunomodulador.

Interferón beta-1a (Avonex): Otro fármaco que se usa para tratar la esclerosis múltiple, pero con un mecanismo de acción diferente.

Acetato de glatiramer (Copaxone): Se utiliza para tratar las formas recurrentes de esclerosis múltiple, funciona modulando la respuesta inmunitaria.

Unicidad de la teriflunomida: La teriflunomida es única en su inhibición selectiva de la dihidroorotato deshidrogenasa, lo que lleva a una reducción específica en la proliferación de linfocitos. A diferencia de otros fármacos inmunomoduladores, la teriflunomida no causa una supresión inmunitaria significativa, lo que la convierte en una opción más segura para el tratamiento a largo plazo de la esclerosis múltiple .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Leflunomide

- Structural and Metabolic Relationship: Teriflunomide is the active metabolite of leflunomide, formed via rapid conversion in the gastrointestinal tract and liver . Both compounds inhibit DHODH but differ in clinical applications; leflunomide is used for RA, while this compound is tailored for MS.

- Efficacy: In MS, this compound reduces annualized relapse rates (ARR) by 36.3% vs. placebo, with long-term efficacy maintained over 9 years . Leflunomide lacks direct evidence in MS but shares this compound’s immunomodulatory properties.

- Safety: Both drugs share risks of hepatotoxicity and hair thinning, but this compound’s safety profile is better characterized in MS populations .

Dimethyl Fumarate (DMF)

- Mechanism: DMF activates the Nrf2 antioxidant pathway, reducing oxidative stress, whereas this compound targets lymphocyte proliferation via pyrimidine depletion .

- Efficacy: In head-to-head real-world studies, DMF and this compound showed comparable reductions in ARR and disability progression. However, DMF demonstrated a marginally higher reduction in relapse rates in some cohorts (e.g., 44% vs. 36.3% for this compound) .

- Safety: DMF is associated with flushing and gastrointestinal events, while this compound more frequently causes elevated liver enzymes and hair thinning .

Interferon Beta (IFN-β)

- Administration and Tolerability: this compound’s oral administration offers a compliance advantage over IFN-β injections. In trials, this compound 14 mg matched IFN-β-1a in ARR reduction (0.26 vs. 0.29) but had fewer flu-like side effects .

- Cost-Effectiveness: this compound is cost-effective compared to IFN-β-1b, with incremental cost-effectiveness ratios (ICERs) favoring this compound in long-term models .

Fingolimod

- Mechanism: Fingolimod sequesters lymphocytes in lymph nodes via sphingosine-1-phosphate receptor modulation, contrasting with this compound’s DHODH inhibition .

- Efficacy: Fingolimod showed superior relapse reduction (52% vs. 36.3%) in trials but carries risks of bradycardia and macular edema, unlike this compound .

Key Data Tables

Table 1: Efficacy Comparison of this compound with Other DMTs

Research Findings and Clinical Implications

- Ethnic Variability: Chinese patients exhibited 51.5% higher plasma this compound exposure than non-Asians, correlating with greater ARR reductions (71.2% vs. 36.3% globally) .

- Combination Therapy: this compound combined with IFN-β showed additive efficacy but increased cost and AE risks .

Actividad Biológica

Teriflunomide is an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). It functions as a selective and reversible inhibitor of dihydro-orotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which play crucial roles in the pathogenesis of MS. The biological activity of this compound extends beyond MS, demonstrating potential anticancer effects and immunomodulatory properties against viral infections.

1. Immunomodulatory Effects

this compound's primary mechanism involves the modulation of immune cell proliferation. By inhibiting dihydro-orotate dehydrogenase, this compound decreases the availability of pyrimidines necessary for DNA synthesis, thereby limiting lymphocyte proliferation. This effect is particularly beneficial in MS, where overactive immune responses contribute to neuronal damage.

2. Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties in various cancers, including triple-negative breast cancer (TNBC). It induces apoptosis and inhibits cell motility and invasiveness through several pathways:

- Cell Cycle Regulation : this compound causes S-phase arrest in cancer cells by modulating cyclin levels and affecting cell cycle regulators such as p27 and RB .

- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic factors like Bcl-xL .

- Inhibition of Invasion : this compound reduces the invasive capabilities of cancer cells by inhibiting processes such as epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression .

Clinical Efficacy in Multiple Sclerosis

This compound has been evaluated in several clinical trials for its efficacy in treating MS:

- Phase II Study : In a randomized, double-blind study involving 179 patients, this compound significantly reduced the number of active lesions on MRI compared to placebo, with a median number of combined unique active lesions per scan being 0.5 for placebo versus 0.2 for the 7 mg/day group (p < 0.03) and 0.3 for the 14 mg/day group (p < 0.01) .

- Long-term Studies : A long-term extension study demonstrated that this compound maintained efficacy over extended periods (up to 9 years), with sustained reductions in annualized relapse rates (ARR) and stable disability scores among patients . For instance, patients who switched from placebo to this compound experienced a significant drop in ARR after starting treatment.

Safety Profile

This compound is generally well-tolerated, with common adverse events including transient liver enzyme elevations and hair thinning. Serious adverse events were reported in about 20% of patients, but these were consistent with findings from earlier studies . The safety profile remains stable over long-term use, with no new or unexpected adverse effects emerging during extended treatment periods.

Tables Summarizing Key Findings

| Study Type | Population Size | Key Findings | Statistical Significance |

|---|---|---|---|

| Phase II Study | 179 | Reduced MRI lesions; fewer relapses | p < 0.03 (7 mg), p < 0.01 (14 mg) |

| Long-term Extension | Varies | Sustained efficacy; stable disability scores | ARR lower across all groups |

| Antitumor Study | In vitro | Induced apoptosis; inhibited invasion in TNBC | Dose-dependent effects observed |

Case Studies

Case Study on Antitumor Activity

In a study investigating TNBC cell lines treated with this compound, researchers found that exposure led to significant reductions in colony formation and invasiveness. The IC50 values were determined to be approximately 31.36 µM for MDA-MB-468 cells after 96 hours of treatment, demonstrating potent cytotoxic effects .

Clinical Case on MS Treatment

In a clinical trial focusing on patients with radiologically isolated syndrome (RIS), this compound was found to reduce the risk of developing clinical MS by 72% compared to placebo over a period of 96 weeks . This finding underscores its potential role not just as a treatment but also as a preventive measure in at-risk populations.

Q & A

Q. What are the primary pharmacological mechanisms underlying Teriflunomide’s immunomodulatory effects?

this compound inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine synthesis in rapidly dividing lymphocytes. This mechanism reduces autoreactive T-cell and B-cell proliferation, thereby attenuating neuroinflammation in multiple sclerosis (MS). Methodologically, studies should combine in vitro DHODH activity assays (e.g., spectrophotometric measurement of enzyme inhibition) with in vivo lymphocyte proliferation analyses (e.g., flow cytometry of peripheral blood mononuclear cells in MS patients) .

Q. How does this compound’s pharmacokinetic profile influence dosing strategies in clinical trials?

this compound exhibits linear pharmacokinetics with a long half-life (~18 days), necessitating steady-state concentration monitoring in trials. Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma levels and validate dosing intervals. Comparative studies with other disease-modifying therapies (e.g., interferons) should control for hepatic metabolism variability using CYP2C8/9 genotyping .

Q. What validated biomarkers are used to assess this compound’s efficacy in reducing MS relapse rates?

Key biomarkers include MRI-based lesion counts (T2 hyperintense lesions), serum neurofilament light chain (NfL) levels, and CD19+ B-cell depletion rates. Standardized protocols for MRI acquisition (e.g., MAGNIMS criteria) and NfL quantification (e.g., Simoa® technology) are critical to minimize inter-study variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective effects be resolved across preclinical models?

Discrepancies arise from differences in animal models (e.g., experimental autoimmune encephalomyelitis vs. cuprizone-induced demyelination) and outcome measures (e.g., histopathology vs. electrophysiological integrity). A meta-analysis approach with pre-registered protocols (PRISMA guidelines) and sensitivity analyses for model-specific variables (e.g., dosing, species) is recommended. Cross-validation using human postmortem CNS tissue may reconcile preclinical and clinical findings .

Q. What experimental designs address the confounding effects of this compound’s off-target actions in DHODH-independent pathways?

Conditional DHODH-knockout models or RNA interference in immune cells can isolate on-target effects. For human studies, integrate multi-omics approaches (e.g., transcriptomics and metabolomics) to identify DHODH-independent pathways altered by this compound. Bayesian network analysis may prioritize causal relationships between drug exposure and immunomodulatory outcomes .

Q. How do genetic polymorphisms in DHODH or drug transporters influence this compound’s inter-individual variability?

Genome-wide association studies (GWAS) in ethnically diverse cohorts can identify single-nucleotide polymorphisms (SNPs) in DHODH or SLCO1B1 (encoding OATP1B1 transporter). Functional validation via CRISPR/Cas9-edited cell lines or xenobiotic uptake assays (e.g., HEK293-OATP1B1 models) is essential. Adjust trial designs for pharmacogenomic stratification to optimize dosing in subpopulations .

Methodological Guidance

Q. What statistical frameworks are optimal for analyzing this compound’s long-term safety data in real-world cohorts?

Use time-to-event analysis (Cox proportional hazards models) for adverse events (e.g., hepatotoxicity, teratogenicity) with adjustment for confounding variables (e.g., concomitant medications, comorbidities). Propensity score matching can balance baseline characteristics between this compound and comparator groups .

Q. How should researchers standardize protocols for this compound’s preclinical neurotoxicity assessments?

Adopt the NIH Rigor and Reproducibility guidelines:

- In vivo : Rotarod testing and immunohistochemistry for myelin basic protein (MBP) in rodent models.

- In vitro : High-content screening of oligodendrocyte precursor cell viability via lactate dehydrogenase (LDH) assays. Report detailed methods for blinding, randomization, and sample size justification in supplementary materials .

Q. What strategies mitigate publication bias in this compound’s clinical trial data synthesis?

Register all trials (ClinicalTrials.gov ) and include unpublished data via the Yale Open Data Access (YODA) Project. Use Egger’s regression test and funnel plots to detect asymmetry in meta-analyses. Prefer individual patient data (IPD) over aggregate data to enhance granularity .

Data Contradiction and Synthesis

Q. How to reconcile divergent findings on this compound’s efficacy in progressive vs. relapsing-remitting MS?

Stratify patient subgroups by disease phenotype (RRMS, SPMS, PPMS) and baseline disability (EDSS scores). Pooled analyses should adjust for differential blood-brain barrier permeability (e.g., gadolinium-enhanced MRI) and neuroaxonal loss rates (e.g., retinal optical coherence tomography). Consider Bayesian hierarchical models to account for heterogeneity across trials .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.